molecular formula C17H22N2O2S B2483863 N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436317-91-7

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide

Cat. No.: B2483863
CAS No.: 1436317-91-7
M. Wt: 318.44
InChI Key: GFXOOJMHXQJDFJ-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a thiolane ring, a cyanide group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide typically involves multiple steps:

    Formation of the Thiolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.

    Attachment of the Dimethylphenoxy Group: This step involves the reaction of the thiolane intermediate with 3,4-dimethylphenol under appropriate conditions, such as the presence of a base like sodium hydride.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine or amide-forming reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiolane or cyanide groups.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyanothiolan-3-YL)-4-(3,4-dimethylphenoxy)butanamide: can be compared with other amides containing thiolane or cyanide groups.

    This compound: can be compared with other phenoxy-substituted compounds.

Uniqueness

  • The combination of a thiolane ring, cyanide group, and dimethylphenoxy group in a single molecule is unique and may confer specific properties not found in other compounds.
  • Its potential applications in diverse fields such as chemistry, biology, and medicine highlight its versatility.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-13-5-6-15(10-14(13)2)21-8-3-4-16(20)19-17(11-18)7-9-22-12-17/h5-6,10H,3-4,7-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXOOJMHXQJDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCSC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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